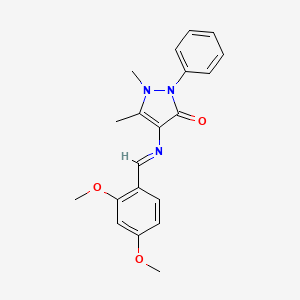

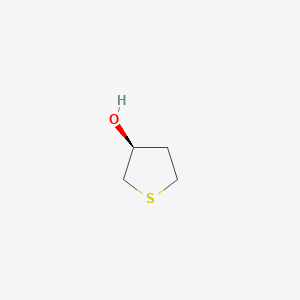

(S)-tetrahydrothiophen-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions .Scientific Research Applications

Key Intermediate in Antibiotic Synthesis

(S)-Tetrahydrothiophen-3-ol is a significant intermediate in the synthesis of penem-based antibiotics. Its purification, particularly in the presence of the (R)-isomer, presents challenges due to its viscous liquid state at room temperature. Advances in bioconversion and crystallization techniques have been developed to produce (R)-alcohol 1 with high optical purity, which is essential for synthesizing these antibiotics (Konuki, Nagai, Ito, & Sameshima, 2014).

Role in Biological and Medicinal Chemistry

Tetrahydrothiophene-based compounds, including this compound, have been noted for their broad spectrum of biological activities. They are key components in essential coenzymes like biotin, potent α-glucosidase inhibitors, and various bioactive compounds. Their widespread occurrence as ring system motifs in natural and nonnatural products highlights their significance in this field (Benetti, De Risi, Pollini, & Zanirato, 2012).

Catalysis and Material Science Applications

Substituted tetrahydrothiophenes, including this compound, are used in catalytic transformations like asymmetric hydrogenation and epoxidation. Additionally, their adsorption on gold surfaces is utilized to create self-assembled monolayers (SAMs), controlling physical and chemical properties of surfaces for various technological purposes (Blair, Kennedy, Mulvey, & O'Hara, 2010).

Biocatalytic Process Enhancements

Advancements in enzyme evolution technologies have improved the enantioselectivity of biocatalytic processes involving this compound. This has led to more efficient and safer production methods, replacing hazardous multistep processes (Liang et al., 2010).

Synthesis of Functionalized Tetrahydrothiophenes

Organocatalytic methods have been developed for synthesizing highly functionalized tetrahydrothiophenes, which are important in biochemistry, pharmaceutical science, and nanoscience. These methods allow for the control of regioselectivity and produce compounds with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).

Role in Organic Electronics

Tetrahydrothiophene derivatives are used as semiconducting substrates in organic electronics. Their unique electronic structures, especially those of quinoidal oligothiophenes, make them suitable for various multifunctional material applications (Casado, Ponce Ortiz, & López Navarrete, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3S)-thiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYXNFYVCZIXQC-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2441076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)

![(2E)-4-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-ylamino)-4-oxobut-2-enoic acid](/img/structure/B2441087.png)

![N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2441091.png)